molecular formula C19H22N2O4S B3579508 [4-(BENZYLSULFONYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

[4-(BENZYLSULFONYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

Cat. No.: B3579508
M. Wt: 374.5 g/mol
InChI Key: FEHHZFRMOJGJOW-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzylsulfonyl and methoxyphenyl groups in the molecule contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the benzylsulfonyl group: The benzylsulfonyl group can be introduced by reacting the piperazine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl group: The final step involves the reaction of the benzylsulfonyl piperazine derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activities.

    Anticancer Activity: It has been studied for its potential to inhibit the growth of cancer cells.

Medicine:

    Drug Development: The compound is being explored as a potential therapeutic agent for various diseases, including infections and cancer.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The benzylsulfonyl group can interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE

Uniqueness:

  • Methoxy Group: The presence of the methoxy group in 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE enhances its lipophilicity and bioavailability compared to its analogs.
  • Biological Activity: The compound exhibits unique biological activities, making it a promising candidate for drug development.

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-9-7-17(8-10-18)19(22)20-11-13-21(14-12-20)26(23,24)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHHZFRMOJGJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(BENZYLSULFONYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE
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